molecular formula C15H11N3O4S B2748336 N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 946305-19-7

N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No. B2748336
CAS RN: 946305-19-7
M. Wt: 329.33
InChI Key: FDLFSDMFVJBASE-UHFFFAOYSA-N
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Description

“N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzo[d][1,3]dioxole-5-carboxamide” is a compound that belongs to the class of thiazolopyrimidines . Thiazolopyrimidines are heterocyclic analogs of purine bases and exhibit a broad spectrum of pharmacological activity .


Synthesis Analysis

The synthesis of thiazolopyrimidines, including “this compound”, involves multicomponent reactions . These reactions are usually carried out under ultrasonic irradiation and in accordance with the principles of “green chemistry” such as environmental safety, atom economy, and efficiency .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a thiazolopyrimidine moiety . This moiety can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and the biological target .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include cyclocondensations of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks . The proposed reaction mechanism involves nucleophilic attack of the sulfur atom on the electrophilic cationic center with the formation of an intermediate product, which undergoes [3,3]-Claisen rearrangement .

Scientific Research Applications

Synthesis and Biological Activities

Synthesis of Heterocyclic Compounds : Novel heterocyclic compounds derived from "N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzo[d][1,3]dioxole-5-carboxamide" have been synthesized, demonstrating potential as anti-inflammatory, analgesic, and COX-2 inhibitors. These compounds exhibit significant biological activities, including analgesic and anti-inflammatory effects, comparable to sodium diclofenac, a standard drug (Abu‐Hashem et al., 2020).

Anticancer and Anti-5-lipoxygenase Agents : Derivatives of the compound have been evaluated for their anticancer and anti-5-lipoxygenase activities. The synthesis of novel pyrazolopyrimidines derivatives demonstrated significant cytotoxicity against cancer cell lines and 5-lipoxygenase inhibition, indicating potential as anticancer and anti-inflammatory agents (Rahmouni et al., 2016).

Anticancer Activity of Spiro Derivatives : The synthesis of spiro derivatives related to "this compound" has shown potential anticancer activity. These compounds were synthesized and evaluated against cancer cell lines, revealing their anti-proliferative properties and suggesting a mechanism of action through the inhibition of sirtuins (Ismail et al., 2017).

Antimicrobial and Anticancer Evaluation : Synthesized derivatives have been characterized and tested for antimicrobial and anticancer activities. These compounds exhibited promising results against microbial strains and cervical cancer cell lines, highlighting their potential as antimicrobial and anticancer agents (Verma & Verma, 2022).

Cytotoxic Activities : The evaluation of pyrimidinyl benzoxazole, benzothiazole, and benzimidazole derivatives for their antimicrobial and cytotoxic activities revealed potent effects, especially against Staphylococcus aureus and A549 cells. These findings underscore the therapeutic potential of these derivatives in treating infections and cancer (Seenaiah et al., 2014).

Future Directions

Thiazolopyrimidines, including “N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)benzo[d][1,3]dioxole-5-carboxamide”, are promising scaffolds for the design of new medicines, including anticancer drugs . The thiazolopyrimidine moiety can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and the biological target . This suggests that future research could focus on the design and synthesis of new thiazolopyrimidine derivatives with enhanced biological activity.

properties

IUPAC Name

N-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O4S/c1-8-12(14(20)18-4-5-23-15(18)16-8)17-13(19)9-2-3-10-11(6-9)22-7-21-10/h2-6H,7H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDLFSDMFVJBASE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N2C=CSC2=N1)NC(=O)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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